Imanixil can be synthesized through various methods, one of which involves the reaction of 1-imidazolidinecarboximidamide and 4,4-dimethyl-2-oxo with (2E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]acrylamide in isopropyl alcohol at a temperature of 82°C. This method highlights the importance of controlling the reaction environment to achieve high yields and purity .
This synthetic route demonstrates the complexity involved in creating Imanixil and underscores its potential for further modifications to enhance efficacy or reduce side effects.
The molecular structure of Imanixil features several significant components:
The InChI representation of Imanixil is:
This representation provides insight into the compound's connectivity and stereochemistry.
Imanixil participates in various chemical reactions that can modify its structure and potentially its activity:
For these reactions:
Imanixil exerts its effects primarily through the induction of the low-density lipoprotein receptor (LDLR) pathway. By inhibiting VLDL production, it leads to a significant reduction in serum cholesterol levels. This mechanism is vital for understanding how Imanixil can be utilized in treating conditions like hyperlipidemia and cardiovascular diseases.
Research indicates that the induction of LDL receptors can be detected as early as six hours post-administration, with a notable increase observed after 18 hours . This rapid response highlights its potential effectiveness as a therapeutic agent.
Imanixil possesses several notable physical and chemical properties:
Imanixil has several scientific applications across different fields:
Imanixil (also referenced as compound 7 in chemical literature) emerged from drug discovery efforts at Sanofi-Aventis as a small-molecule modulator of phosphoinositide metabolism. Initial characterization identified it as an inhibitor targeting phosphatidylinositol-5-phosphate 4-kinases (PI5P4Ks), specifically exhibiting activity against the PI5P4Kβ isoform with secondary effects on PI5P4Kα [1]. This discovery positioned Imanixil among early chemical tools for probing the biological functions of PI5P4K isoforms, which phosphorylate phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂) [5]. Unlike canonical PI(4,5)P₂ synthesis pathways mediated by PIP5Ks, PI5P4Ks regulate spatially distinct pools of this lipid secondary messenger implicated in intracellular trafficking and stress response [5] [7].
Subsequent independent validation studies, however, revealed significant controversies regarding Imanixil's potency and selectivity. When screened against expanded lipid kinase panels using ADP-Glo functional assays, Imanixil showed minimal activity against recombinant PI5P4Kα, β, or γ isoforms [1]. Structural verification via NMR, LC-MS, and X-ray crystallography confirmed the compound's chemical identity but could not reconcile discrepancies in its reported biochemical efficacy [1]. Further chemoproteomic profiling using Kinobeads technology demonstrated that Imanixil lacked meaningful engagement with PI5P4Ks in native cellular environments at physiologically relevant concentrations, suggesting potential off-target effects or limited bioavailability [2]. These findings underscored the compound's primary utility as a historical milestone in PI5P4K inhibitor development rather than a robust chemical probe.
Table 1: Characterization Profile of Imanixil
Property | Reported Data | Validation Method | Reference |
---|---|---|---|
Primary Target | PI5P4Kβ (with PI5P4Kα activity) | Biochemical kinase assays | [1] |
Isoform Selectivity | β > α (γ not inhibited) | ADP-Glo screening | [1] |
Independent Activity | Inactive against PI5P4Kα/β/γ | External lipid kinase panels | [1] |
Cellular Target Engagement | No significant binding in chemoproteomic prof | Kinobeads/MS | [2] |
Chemical Structure | Confirmed | NMR, LC-MS, X-ray crystallography | [1] |
The PI5P4K family (α, β, γ) orchestrates critical nodes in phosphoinositide homeostasis by converting PI5P to PI(4,5)P₂. While PI(4,5)P₂ is abundantly produced at the plasma membrane by type I PIP kinases (PIP5Ks), PI5P4K-generated pools localize to intracellular compartments—notably lysosomes, endosomes, and the nucleus—where they regulate autophagy, mTOR signaling, and metabolic adaptation [5] [7]. Genetic ablation studies highlight isoform-specific functions:
Elevated PI5P4K activity correlates with pathological processes. In oncology, PI5P4Kα supports tumor growth in TP53-mutant breast cancers and acute myeloid leukemia (AML) by sustaining proliferation under metabolic stress [1] [5]. PI5P4Kβ promotes metastasis through cytoskeletal remodeling in invasive carcinomas [7]. Neurodegeneratively, disrupted PI5P/PI(4,5)P₂ ratios impair endolysosomal trafficking in models of Charcot-Marie-Tooth disease [5]. These insights underscore the therapeutic rationale for isoform-selective PI5P4K inhibitors.
Table 2: Cellular Phenotypes Associated with PI5P4K Modulation
PI5P4K Isoform | Biological Function | Disease Linkage | Consequence of Inhibition | |
---|---|---|---|---|
PI5P4Kα (PIP4K2A) | Lysosomal signaling, lipid metabolism | Pten-mutant prostate cancer, AML | Reduced tumor growth, enhanced autophagy | [5] [9] |
PI5P4Kβ (PIP4K2B) | Stress response, cell migration | Metastatic carcinoma | Impaired invasion | [1] [7] |
PI5P4Kγ (PIP4K2C) | Neuronal PI(4,5)P₂ homeostasis | Neurodegeneration | Rescue of trafficking defects | [5] |
Imanixil occupies a transitional position in the evolution of PI5P4K inhibitors. Preceding modern chemoproteomic and structural approaches, its development relied on conventional biochemical screens, which later studies revealed as insufficient for verifying on-target activity [1] [2]. Consequently, Imanixil serves as a cautionary benchmark for assessing newer-generation inhibitors:
Chemoproteomic advances, exemplified by studies profiling >1,000 kinase inhibitors [2], now enable rigorous selectivity assessment across the kinome. For PI5P4Ks, achieving isoform specificity remains challenging due to conserved ATP-binding sites; however, allosteric inhibitors exploiting unique structural elements (e.g., PI5P4Kα’s G-loop) offer promising avenues [1] [6]. Imanixil’s legacy underscores the necessity of orthogonal target-validation methodologies—including cellular thermal shift assays, chemoproteomic profiling, and in silico docking—to advance clinically viable PI5P4K modulators [1] [2] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8